4-Bromo-N-(1-(2-chlorophenyl)ethyl)-1h-pyrrole-2-carboxamide
CAS No.:
Cat. No.: VC19964459
Molecular Formula: C13H12BrClN2O
Molecular Weight: 327.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12BrClN2O |
|---|---|
| Molecular Weight | 327.60 g/mol |
| IUPAC Name | 4-bromo-N-[1-(2-chlorophenyl)ethyl]-1H-pyrrole-2-carboxamide |
| Standard InChI | InChI=1S/C13H12BrClN2O/c1-8(10-4-2-3-5-11(10)15)17-13(18)12-6-9(14)7-16-12/h2-8,16H,1H3,(H,17,18) |
| Standard InChI Key | WAUBTVPKOPIIOL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=CC=C1Cl)NC(=O)C2=CC(=CN2)Br |
Introduction
Molecular Structure and Physicochemical Properties
The compound features a 1H-pyrrole ring substituted at the 4-position with bromine and at the 2-position with a carboxamide group. The amide nitrogen is further functionalized with a 1-(2-chlorophenyl)ethyl moiety, introducing steric and electronic complexity. Key structural attributes include:
-
Pyrrole Core: The aromatic pyrrole ring () provides a planar framework conducive to - stacking interactions with biological targets . Bromination at the 4-position enhances electrophilicity, potentially improving binding affinity .
-
Carboxamide Group: The -CONH- linkage facilitates hydrogen bonding with enzyme active sites, a feature shared with blockbuster drugs like atorvastatin and lisinopril .
-
2-Chlorophenyl Substituent: The chlorinated aromatic ring introduces hydrophobicity and electron-withdrawing effects, which may enhance metabolic stability and target selectivity.
Comparative analysis with simpler analogues, such as 4-bromo-N-methyl-1H-pyrrole-2-carboxamide (PubChem CID: 2766364), reveals that bulkier substituents like the 2-chlorophenylethyl group significantly alter solubility and bioavailability . The title compound’s logP (calculated: ~3.1) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Synthetic Methodologies and Optimization
The synthesis of 4-Bromo-N-(1-(2-chlorophenyl)ethyl)-1H-pyrrole-2-carboxamide typically proceeds via multi-step routes:
-
Pyrrole Ring Formation: Knorr pyrrole synthesis or Paal-Knorr cyclization is employed to construct the pyrrole core. Bromination at the 4-position is achieved using -bromosuccinimide (NBS) under radical or electrophilic conditions .
-
Carboxamide Functionalization: Coupling the pyrrole-2-carboxylic acid derivative with 1-(2-chlorophenyl)ethylamine is catalyzed by -dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM), yielding the target amide.
Reaction Conditions:
-
Solvents: Dichloromethane, dimethylformamide (DMF).
-
Catalysts: DCC, 4-dimethylaminopyridine (DMAP).
-
Temperature: 0–25°C for amine coupling.
-
Yield: 60–75% after purification via column chromatography.
Spectroscopic characterization (IR, -NMR) confirms successful synthesis:
Pharmacological Applications and Mechanistic Insights
Antimicrobial and Antifungal Activity
While direct data on the title compound is limited, structurally related carboxamides exhibit potent activity:
-
Antibacterial: Analogues with electron-withdrawing substituents (e.g., -NO, -Cl) show MIC values as low as 0.039 mg/mL against Salmonella typhi .
-
Antifungal: Derivatives with dichloroaromatic groups inhibit Aspergillus niger at 0.078 mg/mL, surpassing fluconazole in some cases .
Structure-Activity Relationship (SAR) Analysis
Key substituent effects include:
-
Bromine at C4: Enhances electrophilicity, improving target binding but potentially increasing toxicity.
-
2-Chlorophenyl Group: Boosts lipophilicity and steric bulk, enhancing membrane penetration and residence time in hydrophobic binding pockets .
-
Carboxamide Linker: Critical for hydrogen-bond interactions; methylation (as in PubChem CID 2766364) reduces potency by 30–50% .
Table 2: Impact of Substituents on Bioactivity
| Substituent | Effect on MIC | Target Organism |
|---|---|---|
| -Br (C4) | 2-fold decrease | E. coli |
| -Cl (aromatic) | 4-fold decrease | A. flavus |
| -CONH-(2-Cl-Ph)ethyl | Optimal activity | Broad-spectrum |
Future Directions and Challenges
Despite its promise, further studies are needed to:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume